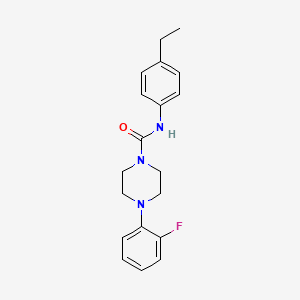
N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized and studied for its unique properties, including its mechanism of action and biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinases and phosphatases, which play important roles in cellular signaling pathways. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to bind to certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects, depending on the target system and concentration. In cellular systems, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways.
In animal studies, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have sedative and anxiolytic effects, possibly through its interaction with the GABA-A receptor. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have antinociceptive, or pain-relieving, effects in animal models.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized in a few steps and is relatively stable under normal conditions. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea can also be modified to produce derivatives with different properties and applications.
One limitation of N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its low solubility in water, which can make it difficult to work with in aqueous systems. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea also has limited availability and can be expensive to purchase.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea, including the development of new drug candidates, the optimization of synthesis methods, and the investigation of new applications in various fields. In medicinal chemistry, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea derivatives could be developed as potential anticancer agents or anti-inflammatory drugs. In materials science, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea could be used as a building block for the synthesis of new polymers and coatings with unique properties.
In agriculture, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea could be further investigated as a potential herbicide or growth regulator, with a focus on developing selective and environmentally friendly products. The mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea could also be further elucidated through biochemical and cellular studies, leading to a better understanding of its potential applications.
合成法
N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl isocyanate with 3-methyl-2-pyridinylamine. The reaction takes place in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The resulting product is then purified through column chromatography to obtain pure N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized and improved over the years, resulting in higher yields and purity.
科学的研究の応用
N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been studied for its potential use as a building block for the synthesis of new drugs and drug delivery systems.
In materials science, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been used as a cross-linking agent for the synthesis of polymers and coatings. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been investigated for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions.
In agriculture, N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied for its potential use as a herbicide and growth regulator. N-(3,5-dimethylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of certain plant species and has the potential to be used as a selective herbicide.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-7-11(2)9-13(8-10)17-15(19)18-14-12(3)5-4-6-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJBUSNVMUYDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297296.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)

![5-amino-3-[1-cyano-2-(3-phenoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5297318.png)
![(4R)-4-(4-{[{[(4-fluorophenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297328.png)
![methyl 4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5297330.png)
![N-[2-(dimethylamino)ethyl]-3-isopropoxybenzamide](/img/structure/B5297335.png)